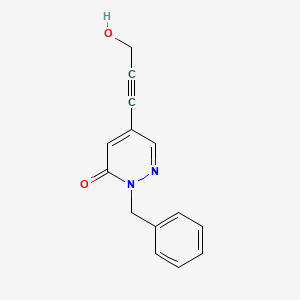

2-Benzyl-5-(3-hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one

Description

2-Benzyl-5-(3-hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a benzyl group at position 2 and a 3-hydroxypropynyl substituent at position 5 of the heterocyclic core. Pyridazinones are six-membered aromatic rings containing two adjacent nitrogen atoms, which confer unique electronic and steric properties. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antiproliferative, anti-inflammatory, and kinase-inhibitory effects .

The 3-hydroxypropynyl group introduces a propargyl alcohol moiety, which may enhance solubility and hydrogen-bonding capacity compared to non-polar substituents. The benzyl group at position 2 is a common feature in bioactive pyridazinones, as seen in analogues with antiproliferative activity against cancer cell lines .

Properties

CAS No. |

825634-11-5 |

|---|---|

Molecular Formula |

C14H12N2O2 |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

2-benzyl-5-(3-hydroxyprop-1-ynyl)pyridazin-3-one |

InChI |

InChI=1S/C14H12N2O2/c17-8-4-7-13-9-14(18)16(15-10-13)11-12-5-2-1-3-6-12/h1-3,5-6,9-10,17H,8,11H2 |

InChI Key |

BGAAJHMIDKFRDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C=C(C=N2)C#CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-(3-hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.

Addition of the Hydroxypropynyl Group: This step can involve the addition of propargyl alcohol to the pyridazinone core under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-(3-hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The alkyne group can be reduced to an alkene or alkane.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride).

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alkene or alkane.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-Benzyl-5-(3-hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one may have applications in various scientific fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Possible therapeutic applications due to its unique structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-(3-hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one would depend on its specific interactions with molecular targets. Potential pathways could involve:

Binding to Enzymes: Inhibiting or activating enzymatic activity.

Interaction with Receptors: Modulating receptor function.

Influence on Cellular Pathways: Affecting signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The 3,4,5-trimethoxyphenyl group in 6d () is associated with antiproliferative effects, likely due to enhanced lipophilicity and interaction with tubulin or kinases . Chlorine at position 5 () is a common electronegative substituent that stabilizes the pyridazinone ring and facilitates further functionalization .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods in and , involving alkylation or nucleophilic substitution at position 2. For example, 6d and 6e were synthesized via coupling reactions under mild conditions (DCM/AcOEt purification) , while highlights potassium carbonate-mediated alkylation in acetone .

Physical Properties :

- Melting points vary significantly: 6d (189–191°C) vs. 6e (111–113°C), reflecting differences in crystallinity due to polar substituents (e.g., hydroxymethyl vs. trimethoxyphenyl) . The target compound’s 3-hydroxypropynyl group may reduce melting points compared to 6d .

Comparison with Non-Pyridazinone Heterocycles

4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynylpyrazol-3(2H)-one ()

- Structure : Pyrazolone core with benzothiazole and propynyl groups.

- Key Differences: The pyrazolone ring (two adjacent nitrogen atoms) differs electronically from pyridazinones (two non-adjacent nitrogens). Propynyl groups in both compounds suggest shared strategies for introducing alkyne-based reactivity or hydrogen-bonding motifs .

Research Findings and Data Gaps

Antiproliferative Activity :

- While 6d demonstrated >99% purity and antiproliferative effects, the target compound’s bioactivity remains uncharacterized in the provided evidence. Its hydroxypropynyl group could modulate activity via interactions with redox-sensitive targets (e.g., kinases or DNA repair enzymes) .

Spectroscopic Data :

- IR and NMR data for 6d and 6e () provide benchmarks for comparing carbonyl (1652 cm⁻¹) and aromatic proton signals (δ7.54–6.32 ppm). The target compound’s propargyl alcohol group would likely show distinct OH stretches (~3558 cm⁻¹) and alkyne-related signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.